molecular formula C11H11N3O B1502824 6-(2-Methoxyphenyl)pyrazin-2-amine CAS No. 1159821-13-2

6-(2-Methoxyphenyl)pyrazin-2-amine

Cat. No.: B1502824
CAS No.: 1159821-13-2
M. Wt: 201.22 g/mol
InChI Key: BTQARVMUFGEYRC-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)pyrazin-2-amine is a chemical compound characterized by its molecular structure, which includes a pyrazin-2-amine core substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyphenyl)pyrazin-2-amine typically involves the reaction of 2-methoxyaniline with a suitable pyrazine derivative under controlled conditions. The reaction can be carried out using reagents such as acetic anhydride and phosphorus oxychloride, followed by cyclization and subsequent purification steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Methoxyphenyl)pyrazin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like halogens (e.g., bromine) and strong acids (e.g., hydrochloric acid) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Substituted derivatives with different functional groups, potentially altering the compound's properties.

Scientific Research Applications

6-(2-Methoxyphenyl)pyrazin-2-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand its interaction with various biomolecules.

  • Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

  • Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-(2-Methoxyphenyl)pyrazin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biological pathways. The exact mechanism would depend on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

  • 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene:

  • 6-Hydroxy-2-(2-methoxyphenyl)chromen-4-one: Another related compound with biological activity.

Uniqueness: 6-(2-Methoxyphenyl)pyrazin-2-amine is unique due to its specific substitution pattern and the presence of the pyrazin-2-amine core, which differentiates it from other similar compounds. Its distinct chemical properties make it suitable for specific applications that other compounds may not fulfill.

Properties

IUPAC Name

6-(2-methoxyphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-13-7-11(12)14-9/h2-7H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQARVMUFGEYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671737
Record name 6-(2-Methoxyphenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159821-13-2
Record name 6-(2-Methoxyphenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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